molecular formula C₂₄H₃₈Na₂O₈S B1145793 7-Sulfocholic Acid Disodium Salt CAS No. 58822-35-8

7-Sulfocholic Acid Disodium Salt

Cat. No.: B1145793
CAS No.: 58822-35-8
M. Wt: 532.6
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Description

7-Sulfocholic Acid Disodium Salt is a complex bile acid derivative frequently utilized in research on various liver pathologies such as cholestasis. Its potential therapeutic efficacy extends beyond liver diseases to encompass a range of metabolic disorders, offering a promising avenue for further investigation and clinical application.

Mechanism of Action

Target of Action

The primary target of 7-Sulfocholic Acid Disodium Salt is the bile acids (BAs) . BAs are biomolecules synthesized in the liver as a result of cholesterol oxidation and secreted in the duodenum . They play a crucial role in regulating gene expression involved in lipid, glucose, energy, and their own homeostasis .

Mode of Action

This compound, also known as Cholic acid 7-sulfate, is a metabolite of one of the primary bile acids - cholic acid . It is derived by conjugation to neutralize accumulated toxic bile acids . The metabolic process of sulfation is one of the major mechanisms to neutralize toxic BAs . The products of the reaction, catalyzed by the enzymes sulfotransferases (SULTs), are derivatives such as Cholic acid 7-sulfate .

Biochemical Pathways

The sulfated BAs (SBAs) like Cholic acid 7-sulfate are less toxic than unsulfated ones because they have better water solubility . This allows them to be easily excreted in urine and feces under pathologic conditions, like intrahepatic cholestasis . Hence, sulfation alongside its sulfate products, including Cholic acid 7-sulfate, is an important BAs detoxification, elimination, and homeostasis metabolic pathway .

Pharmacokinetics

It is known that sulfated bas like cholic acid 7-sulfate are resistant to hydrolysis and metabolism by the intestinal microflora . This resistance inhibits their intestinal reabsorption, providing protection of the enteric mucosa .

Result of Action

The result of the action of this compound is the detoxification of bile acids. By converting toxic bile acids into less toxic forms, it helps maintain bile acid homeostasis and prevents pathological effects like liver cytotoxicity or carcinogenicity .

Action Environment

The action of this compound is influenced by the environment within the liver and gut, where the conversion of toxic bile acids into less toxic forms takes place . The presence of enzymes like sulfotransferases (SULTs) is crucial for this conversion . Additionally, the resistance of sulfated BAs to hydrolysis and metabolism by the intestinal microflora influences their action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Sulfocholic Acid Disodium Salt typically involves the sulfonation of cholic acid. The reaction conditions often require a sulfonating agent such as sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective sulfonation at the 7-position of the cholic acid molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation processes in cGMP (current Good Manufacturing Practice) synthesis workshops. These processes are designed to ensure high purity and yield, with stringent quality control measures in place to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

7-Sulfocholic Acid Disodium Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

7-Sulfocholic Acid Disodium Salt is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a model compound for studying bile acid chemistry and sulfonation reactions.

    Biology: It is used to investigate the role of bile acids in cellular signaling and metabolism.

    Medicine: Research focuses on its potential therapeutic applications in treating liver diseases and metabolic disorders.

    Industry: It is utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: The parent compound of 7-Sulfocholic Acid Disodium Salt.

    Deoxycholic Acid: Another bile acid with similar properties but lacking the sulfonate group.

    Chenodeoxycholic Acid: A bile acid with different hydroxylation patterns.

Uniqueness

This compound is unique due to its sulfonate group at the 7-position, which imparts distinct chemical and biological properties. This modification enhances its solubility and interaction with specific receptors, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

58822-35-8

Molecular Formula

C₂₄H₃₈Na₂O₈S

Molecular Weight

532.6

Synonyms

3,12-Dihydroxy-7-(sulfooxy)-,Cholan-24-oic Acid, Disodium Salt

Origin of Product

United States

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